![molecular formula C13H21NO5 B2552369 2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid CAS No. 1330763-34-2](/img/structure/B2552369.png)

2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid

Übersicht

Beschreibung

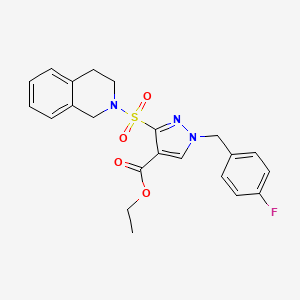

“2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid” is a chemical compound with the CAS Number: 2567504-37-2 . It has a molecular weight of 270.33 . The compound is typically stored at 4 degrees Celsius and is available in oil form .

Molecular Structure Analysis

The IUPAC Name for this compound is 2-(2-(tert-butoxycarbonyl)-5-oxaspiro[3.4]octan-6-yl)acetic acid . The InChI Code is 1S/C14H22O5/c1-13(2,3)19-12(17)9-7-14(8-9)5-4-10(18-14)6-11(15)16/h9-10H,4-8H2,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.33 . It is typically stored at 4 degrees Celsius . The physical form of this compound is oil .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Biologically Active Compounds

A study by Amirani Poor et al. (2018) explored the synthesis of biologically active compounds using an intermolecular Ugi reaction. This process involved 2-(1-(aminomethyl)cyclohexyl)acetic acid (gabapentin) with glyoxal and cyclohexyl isocyanide or aromatic aldehyde and tert-butyl isocyanide, resulting in novel N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)propanamides and related derivatives.

2. Synthesis of N-Boc-amino Acids

Research by Rao et al. (2017) introduced a new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), for preparing N-Boc-amino acids. This reagent reacts with amino acids and their esters, resulting in N-Boc-amino acids and esters without racemization.

3. Electrophilic Amination of C-H-Acidic Compounds

Andreae et al. (1992) Andreae, Schmitz, Wulf, & Schulz studied the reactions of 1-oxa-2-azaspiro[2.5]octane with malonic and cyanoacetic acid derivatives and other C-H acids. This led to various stabilisation reactions and the production of geminal diamino acid derivatives.

4. Synthesis of Aldehyde Building Blocks

Groth and Meldal (2001) Groth & Meldal synthesized aldehyde building blocks protected as acid labile N-Boc N,O-acetals. They explored the stability of this novel aldehyde protection group under various acidic conditions, finding that it yields the aldehyde cleanly under strong acidic conditions.

5. New Synthesis of Syn-stereodiad Building Blocks

Shklyaruck (2015) Shklyaruck developed a procedure for transforming certain spirocyclic compounds into building blocks for the synthesis of arenamides A and C, which are known for their antitumor activity.

6. Application in NMR Spectroscopy

Jakubowska et al. (2013) Jakubowska, Sowa, Żylewski, & Kulig used NMR spectroscopy to assign the absolute configurations of certain spirocyclic compounds. This involved analyzing NOESY correlations and calculating chemical shift anisotropy.

7. Acid-Catalyzed Rearrangement in Synthesis Processes

Nativi, Reymond, and Vogel (1989) Nativi, Reymond, & Vogel investigated the acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals to produce protected amines. This methodology was used for synthesizing various derivatives, including a compound related to 3-amino-3-deoxy-D-altrose.

8. Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

Gurry, McArdle, and Aldabbagh (2015) Gurry, McArdle, & Aldabbagh described a new synthesis method for 2-oxa-7-azaspiro[3.5]nonane. This method was used to create spirocyclic oxetanes, which were then converted for oxidative cyclizations to form ring-fused benzimidazoles.

9. Control Analysis in Cephalosporin Drug Production

Sun Na-na (2010) Sun Na-na conducted research on the control analysis in the production of cephalosporin drugs using HPLC. This involved studying the separation and determination of key intermediates, including those containing tert-butoxycarbonyl groups.

10. Reaction with N,N-Dimethylformamide Dimethyl Acetal

Moskalenko and Boev (2012) Moskalenko & Boev reported on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-13(8-14)5-9(6-18-13)4-10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMIADFDXMGGRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2552286.png)

![(1R,5R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2552289.png)

![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2552292.png)

![7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2552293.png)

![2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/no-structure.png)

![N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2552295.png)

![5-[[(1S,2S)-2-Aminocyclohexyl]methyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B2552296.png)

![2-[(1-Methylcyclopentyl)oxy]acetic acid](/img/structure/B2552300.png)

![6-(4-fluorophenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2552304.png)

![1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2552305.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2552308.png)